2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid
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Overview
Description
2-{[4-(2,5-Dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a benzoxazinone ring fused with a benzenecarboxylic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazinone ring through a cyclization reactionThe final step involves the coupling of the benzoxazinone intermediate with benzenecarboxylic acid under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,5-Dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce secondary alcohols. Substitution reactions can result in various substituted benzene derivatives .
Scientific Research Applications
2-{[4-(2,5-Dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid involves its interaction with specific molecular targets. The benzoxazinone ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2,5-Dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}benzenecarboxylic acid
- 2-{[4-(2,5-Dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}amino-N,N-dimethylethanaminium
Uniqueness
Compared to similar compounds, 2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carbonyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-7-8-16(2)18(11-15)13-26-21-12-17(9-10-22(21)31-14-23(26)27)24(28)19-5-3-4-6-20(19)25(29)30/h3-12H,13-14H2,1-2H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSFDLLHLAHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)COC3=C2C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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